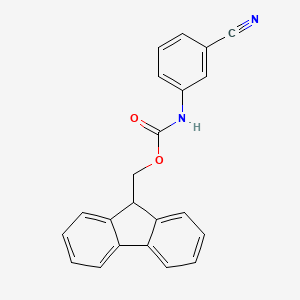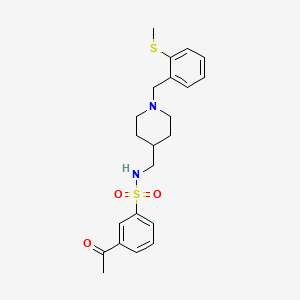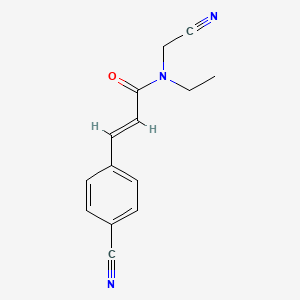
Raphin1 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raphin1 acetate is an orally bioavailable, selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). It binds strongly to the R15B-PP1c holophosphatase (Kd=33 nM), and shows 30-fold selective in binding R15B-PP1c over R15A-PP1c .
Synthesis Analysis
Raphin1 was identified as a result of a method developed to screen for selective serine/threonine phosphatase inhibitors. This method targeted a regulatory subunit of protein phosphatase 1, R15B, a negative regulator of proteostasis . When added to cells, Raphin1 caused a temporary reduction in protein synthesis .Molecular Structure Analysis
The molecular formula of Raphin1 acetate is C10H12Cl2N4O2 and its molecular weight is 291.13 .Scientific Research Applications
Phosphatase Inhibition and Neurodegenerative Diseases
Raphin1 acetate has been identified as a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B, also known as R15B. This compound plays a crucial role in protein phosphorylation, a common mechanism of regulation in cellular processes. Raphin1's inhibition of R15B leads to the accumulation of phosphorylated substrates, temporarily attenuating protein synthesis. This mechanism has significant implications for proteostasis, a key factor in the management of neurodegenerative diseases. Raphin1's ability to cross the blood-brain barrier and its demonstrated efficacy in a mouse model of Huntington’s disease highlights its potential as a therapeutic agent for such conditions (Krzyżosiak et al., 2018).
Expanding Pharmacological Regulation Beyond Kinases
Traditionally, kinases have been the focus of drug targeting in the regulation of phosphorylation. However, the discovery of Raphin1 as a selective inhibitor of R15B signifies an important expansion in the pharmacological regulation of serine/threonine phosphatases. This development opens new avenues in drug discovery, particularly for conditions where protein quality control is a significant factor. Raphin1's efficacy in boosting protein quality control in cellular models and slowing disease progression in neurodegenerative disease models underlines the therapeutic potential of targeting phosphatases (Hurtley, 2018).
Implications for Proteostasis and Drug Discovery
The role of Raphin1 in inhibiting R15B, a negative regulator of proteostasis, offers valuable insights into the mechanisms of protein homeostasis in cells. This discovery provides a foundational platform for the target-based discovery of inhibitors of serine/threonine phosphatases, which can be pivotal in the treatment of various diseases where protein regulation plays a key role. The oral bioavailability of Raphin1 and its ability to cross physiological barriers like the blood-brain barrier further enhance its potential as a drug candidate (Krzyżosiak et al., 2018).
Neuroprotection and Delay in Neurodegeneration
In a broader context, the ability of Raphin1 to protect cells from stress and delay neurodegeneration in a mouse model of Huntington's disease suggests that phosphatase regulatory subunits like R15B could be viable targets in the development of neuroprotective drugs. This positions Raphin1 as a significant contributor to the burgeoning field of neurodegenerative disease treatment, offering hope for conditions that have been challenging to manage (Vagnarelli & Alessi, 2018).
Mechanism of Action
Raphin1 acetate inhibits the recombinant R15B-PP1c holoenzyme, but not the closely related R15A-PP1c, by interfering with substrate recruitment . In cells, Raphin1 acetate causes a rapid and transient accumulation of its phosphorylated substrate, resulting in a transient attenuation of protein synthesis .
Safety and Hazards
Future Directions
Raphin1 acetate has shown efficacy in a mouse model of Huntington’s disease, which identifies R15B as a druggable target and provides a platform for target-based discovery of inhibitors of serine/threonine phosphatases . This suggests potential future directions in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLUFBVKWLRSN-GAYQJXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raphin1 acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2421391.png)
![3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2421393.png)

![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)

![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)


![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)